Cas no 2034467-04-2 (1-3-(cyclopropylmethoxy)pyrrolidin-1-yl-2-(2-methoxyphenoxy)ethan-1-one)

1-3-(cyclopropylmethoxy)pyrrolidin-1-yl-2-(2-methoxyphenoxy)ethan-1-one Chemical and Physical Properties
Names and Identifiers
-
- 1-3-(cyclopropylmethoxy)pyrrolidin-1-yl-2-(2-methoxyphenoxy)ethan-1-one
- F6561-2375
- 1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-2-(2-methoxyphenoxy)ethanone
- 2034467-04-2
- AKOS026699257
- 1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-2-(2-methoxyphenoxy)ethan-1-one
- 1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone
-
- Inchi: 1S/C17H23NO4/c1-20-15-4-2-3-5-16(15)22-12-17(19)18-9-8-14(10-18)21-11-13-6-7-13/h2-5,13-14H,6-12H2,1H3
- InChI Key: MOQLFEZRNNHNIY-UHFFFAOYSA-N
- SMILES: O(C1CN(C(COC2C=CC=CC=2OC)=O)CC1)CC1CC1
Computed Properties
- Exact Mass: 305.16270821g/mol
- Monoisotopic Mass: 305.16270821g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 22
- Rotatable Bond Count: 7
- Complexity: 372
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 48Ų
1-3-(cyclopropylmethoxy)pyrrolidin-1-yl-2-(2-methoxyphenoxy)ethan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6561-2375-20mg |
1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-2-(2-methoxyphenoxy)ethan-1-one |
2034467-04-2 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6561-2375-5μmol |
1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-2-(2-methoxyphenoxy)ethan-1-one |
2034467-04-2 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6561-2375-10μmol |
1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-2-(2-methoxyphenoxy)ethan-1-one |
2034467-04-2 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6561-2375-25mg |
1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-2-(2-methoxyphenoxy)ethan-1-one |
2034467-04-2 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6561-2375-20μmol |
1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-2-(2-methoxyphenoxy)ethan-1-one |
2034467-04-2 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6561-2375-5mg |
1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-2-(2-methoxyphenoxy)ethan-1-one |
2034467-04-2 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6561-2375-15mg |
1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-2-(2-methoxyphenoxy)ethan-1-one |
2034467-04-2 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6561-2375-2mg |
1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-2-(2-methoxyphenoxy)ethan-1-one |
2034467-04-2 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6561-2375-3mg |
1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-2-(2-methoxyphenoxy)ethan-1-one |
2034467-04-2 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6561-2375-2μmol |
1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-2-(2-methoxyphenoxy)ethan-1-one |
2034467-04-2 | 2μmol |
$57.0 | 2023-09-08 |
1-3-(cyclopropylmethoxy)pyrrolidin-1-yl-2-(2-methoxyphenoxy)ethan-1-one Related Literature
-
Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
-
Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
-
Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834
-
Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
Additional information on 1-3-(cyclopropylmethoxy)pyrrolidin-1-yl-2-(2-methoxyphenoxy)ethan-1-one
Professional Introduction to Compound with CAS No. 2034467-04-2 and Product Name: 1-3-(cyclopropylmethoxy)pyrrolidin-1-yl-2-(2-methoxyphenoxy)ethan-1-one
The compound with the CAS number 2034467-04-2 and the product name 1-3-(cyclopropylmethoxy)pyrrolidin-1-yl-2-(2-methoxyphenoxy)ethan-1-one represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural features, has garnered attention for its potential applications in medicinal chemistry and drug discovery. The presence of a cyclopropylmethoxy group and a pyrrolidin-1-yl moiety in its molecular framework suggests a rich chemical diversity that could be exploited for developing novel therapeutic agents.
Recent research in the domain of heterocyclic compounds has highlighted the importance of pyrrolidine derivatives in medicinal chemistry due to their favorable pharmacokinetic properties and biological activity. The incorporation of a cyclopropylmethoxy substituent into the pyrrolidine ring enhances the compound's metabolic stability and binding affinity to biological targets. This modification has been shown to improve the pharmacological profile of small molecule drugs, making them more suitable for clinical applications.
The 2-(2-methoxyphenoxy)ethan-1-one moiety further contributes to the compound's complexity and functionality. This structural feature is reminiscent of bioisosteres commonly used in drug design to optimize solubility, permeability, and metabolic clearance. The methoxy group on the phenyl ring adds another layer of chemical diversity, enabling interactions with various biological receptors and enzymes. Such structural elements are critical in designing molecules that can selectively target specific disease pathways.
Current studies in pharmaceutical chemistry emphasize the role of multifunctional scaffolds in developing next-generation therapeutics. The compound under discussion exemplifies this trend by integrating multiple pharmacophoric elements into a single molecular entity. The combination of a cyclopropylmethoxy group, a pyrrolidin-1-yl core, and a 2-(2-methoxyphenoxy)ethan-1-one side chain creates a versatile platform for further chemical manipulation and biological evaluation.
In vitro studies have demonstrated that derivatives of this compound class exhibit promising activity against various therapeutic targets, including enzymes involved in inflammatory pathways and receptors implicated in neurological disorders. The structural motifs present in this compound are consistent with those found in known bioactive molecules, suggesting potential therapeutic relevance. Further investigation into its biological activity is warranted to explore its full pharmacological potential.
The synthesis of this compound involves sophisticated organic transformations that highlight the ingenuity of modern synthetic methodologies. The introduction of the cyclopropylmethoxy group requires precise control over reaction conditions to ensure high yield and purity. Similarly, the attachment of the pyrrolidin-1-yl moiety necessitates careful selection of coupling reagents and catalysts to achieve optimal results. These synthetic challenges underscore the complexity of developing novel pharmaceuticals but also demonstrate the capabilities of contemporary synthetic chemists.
Advances in computational chemistry have enabled researchers to predict the biological behavior of molecules with unprecedented accuracy. Molecular modeling studies on this compound have revealed potential binding interactions with key targets, providing insights into its mechanism of action. These computational approaches complement traditional experimental techniques, allowing for a more efficient discovery process. The integration of computational methods into drug development pipelines has become indispensable for identifying promising candidates like this one.
The future prospects for this compound are exciting, given its structural complexity and potential therapeutic applications. Further research is needed to fully elucidate its pharmacological properties and explore its suitability for clinical development. Collaborative efforts between synthetic chemists, biologists, and pharmacologists will be crucial in realizing its full potential as a therapeutic agent.
In conclusion, the compound with CAS number 2034467-04-2 and product name 1-3-(cyclopropylmethoxy)pyrrolidin-1-yl-2-(2-methoxyphenoxy)ethan-1-one represents a significant contribution to pharmaceutical chemistry. Its unique structural features and promising biological activity make it a valuable candidate for further research and development. As our understanding of drug design principles continues to evolve, compounds like this one will play an increasingly important role in addressing unmet medical needs.
2034467-04-2 (1-3-(cyclopropylmethoxy)pyrrolidin-1-yl-2-(2-methoxyphenoxy)ethan-1-one) Related Products
- 2137996-17-7(5-cyclopentyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-sulfonyl fluoride)
- 1203239-99-9(1-(3,5-dimethoxyphenyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea)
- 2171989-38-9(2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamidoacetic acid)
- 735301-43-6(2-cyano-3-(1,2-diphenyl-1H-indol-3-yl)-N-(2-fluorophenyl)prop-2-enamide)
- 1699241-99-0(3-4-(difluoromethyl)phenyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)
- 2228524-95-4(2,2-difluoro-1-(4-nitro-1H-pyrazol-3-yl)ethan-1-one)
- 1015937-56-0(Potassium 3,5-Diiodosalicylate)
- 252004-38-9(2-Fluoro-4-methylbenzyl alcohol)
- 1261768-63-1(2,3,3',5'-Tetrafluorobiphenyl)
- 1022169-96-5(Ethyl 2-(4-methoxybenzyl)-3-oxoisoindoline-1-carboxylate)




